
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- typically involves the chlorination of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- are not well-documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1,3-benzodioxole-5-carboxylic acid: The precursor to 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride.
Uniqueness
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations.
Eigenschaften
CAS-Nummer |
76015-47-9 |
---|---|
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
7-methoxy-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO4/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 |
InChI-Schlüssel |
FOIIGBZKBPCMII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OCO2)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.